molecular formula C21H25N5O4 B11023278 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B11023278
M. Wt: 411.5 g/mol
InChI Key: IMPDRXGAPOXVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-{6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}BUTANAMIDE is a complex organic compound that features a combination of indenyl and triazolopyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-{6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the indenyl and triazolopyridazine intermediates. The key steps include:

    Preparation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylamine: This intermediate is synthesized through the reduction of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride.

    Formation of the triazolopyridazine moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Coupling of the intermediates: The final step involves coupling the indenyl amine with the triazolopyridazine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-{6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazolopyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-{6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-{6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The indenyl and triazolopyridazine moieties may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the compound.

    Triazolopyridazine derivatives: Compounds with similar triazolopyridazine moieties.

Uniqueness

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-4-{6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}BUTANAMIDE is unique due to the combination of its indenyl and triazolopyridazine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C21H25N5O4/c1-28-16-11-13-7-8-15(14(13)12-17(16)29-2)22-20(27)6-4-5-18-23-24-19-9-10-21(30-3)25-26(18)19/h9-12,15H,4-8H2,1-3H3,(H,22,27)

InChI Key

IMPDRXGAPOXVRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3CCC4=CC(=C(C=C34)OC)OC)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.